3-(4-Methoxybenzyl)pyrrolidine oxalate
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Overview
Description
3-(4-Methoxybenzyl)pyrrolidine oxalate is a chemical compound with the molecular formula C12H17NO•C2H2O4 and a molecular weight of 281.31 . It is primarily used in research settings, particularly in the field of proteomics . The compound is characterized by its pale-yellow to yellow-brown solid form .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxybenzyl)pyrrolidine oxalate typically involves the reaction of 3-(4-methoxybenzyl)pyrrolidine with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the oxalate salt. The reaction conditions often include maintaining a specific temperature range and using solvents that facilitate the reaction .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxybenzyl)pyrrolidine oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler compounds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups .
Scientific Research Applications
3-(4-Methoxybenzyl)pyrrolidine oxalate has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in proteomics research to study protein interactions and functions.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Methoxybenzyl)pyrrolidine oxalate involves its interaction with specific molecular targets. The compound can bind to proteins and other biomolecules, affecting their function and activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxyphenyl)pyrrolidine
- 3-(4-Methoxybenzyl)piperidine
- 3-(4-Methoxybenzyl)morpholine
Uniqueness
3-(4-Methoxybenzyl)pyrrolidine oxalate is unique due to its specific structure and properties, which make it suitable for particular research applications. Its ability to interact with proteins and other biomolecules distinguishes it from similar compounds .
Properties
IUPAC Name |
3-[(4-methoxyphenyl)methyl]pyrrolidine;oxalic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.C2H2O4/c1-14-12-4-2-10(3-5-12)8-11-6-7-13-9-11;3-1(4)2(5)6/h2-5,11,13H,6-9H2,1H3;(H,3,4)(H,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXDUIVRPTUUMCT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2CCNC2.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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